2-(Cyclopropylamino)-1-(4-fluorophenyl)ethanone
Description
Properties
IUPAC Name |
2-(cyclopropylamino)-1-(4-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO/c12-9-3-1-8(2-4-9)11(14)7-13-10-5-6-10/h1-4,10,13H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPHYYHQPSZWLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Cyclopropylamino)-1-(4-fluorophenyl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C10H12FNO
- Molecular Weight: 181.21 g/mol
- IUPAC Name: this compound
Biological Activity Overview
The compound exhibits various biological activities, particularly in the field of neuropharmacology and oncology. Its structure suggests potential interactions with neurotransmitter systems and cellular pathways involved in cancer progression.
- Neurotransmitter Modulation : The cyclopropylamine moiety may influence neurotransmitter levels, particularly dopamine and serotonin, suggesting potential applications in treating mood disorders or neurodegenerative diseases.
- Inhibition of Enzymatic Activity : Research indicates that derivatives of cyclopropylamines can inhibit lysine-specific demethylase (LSD1), an enzyme implicated in cancer cell proliferation and survival . This inhibition may lead to altered gene expression profiles in cancer cells.
Study 1: Cyclopropylamines as LSD1 Inhibitors
A study highlighted the role of cyclopropylamine derivatives, including this compound, as inhibitors of LSD1. The inhibition led to increased levels of histone methylation, promoting apoptosis in cancer cells. This suggests a promising avenue for developing anti-cancer therapies targeting epigenetic regulators .
Study 2: Neuropharmacological Effects
In a pharmacological evaluation, compounds similar to this compound were assessed for their effects on serotonin receptors. Results indicated that these compounds could enhance serotonin release and reuptake inhibition, potentially benefiting conditions such as depression and anxiety disorders .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Substituent Position Variation: 2-Fluorophenyl vs. 4-Fluorophenyl
- Structural Impact: The ortho-fluorine creates steric hindrance, reducing rotational freedom of the phenyl ring and altering intermolecular interactions. In crystallographic studies, the cyclopropane ring forms dihedral angles of 47.6° with the 2-fluorophenyl ring, influencing packing efficiency . Synthetic Route: Synthesized via condensation of 4-fluoroacetophenone, benzaldehyde, and cyclopropyl 2-fluorobenzyl ketone in basic ethanol .
Heterocyclic Modifications
- 2-(Cyclopropylamino)-1-(furan-2-yl)ethanone (CAS 657419-26-6): Replaces the fluorophenyl group with a furan ring. Electronic Effects: The electron-rich furan increases nucleophilicity at the ketone, contrasting with the electron-deficient 4-fluorophenyl analog .
Substituent Functional Group Differences
- Reactivity: The bromine enhances electrophilicity, making this compound a precursor in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to the amino-substituted analog .
- Applications: Used in pharmacological research, with safety data highlighting restrictions for laboratory use only .
Functional Group Additions: Oxime Derivatives
- 1-[2-(4-Methoxyphenyl)cyclopropyl]-1-ethanone O-(4-fluorobenzyl)oxime (CAS 478262-65-6): Functional Groups: Oxime ether and methoxyphenyl-cyclopropyl.
Research Implications
The cyclopropylamino and fluorophenyl motifs in 2-(Cyclopropylamino)-1-(4-fluorophenyl)ethanone provide a balance of electronic modulation and structural rigidity, distinguishing it from analogs with bulkier substituents (e.g., cyclohexyl) or alternative halogen placements. Future studies should explore its pharmacokinetic profile relative to thienopyridine derivatives and brominated analogs, particularly in targeted drug discovery.
Preparation Methods
Synthesis of 4-Fluorophenyl Ethanone Intermediate
The initial step generally involves the preparation of 1-(4-fluorophenyl)ethanone, which serves as the ketone precursor for further functionalization. This is commonly achieved by Friedel-Crafts acylation of fluorobenzene with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
| Step | Reagents & Conditions | Product | Notes |
|---|---|---|---|
| 1 | 4-Fluorobenzene + Acetyl chloride, AlCl3 | 1-(4-Fluorophenyl)ethanone | Friedel-Crafts acylation, high selectivity for para substitution |
This intermediate provides the ketone functionality essential for the subsequent amination step.
Introduction of the Cyclopropylamino Group
The key step involves the nucleophilic substitution of the ketone alpha-position or direct amination to introduce the cyclopropylamino moiety. One effective approach is the reductive amination of the ketone with cyclopropylamine under controlled conditions.
| Step | Reagents & Conditions | Product | Notes |
|---|---|---|---|
| 2 | 1-(4-Fluorophenyl)ethanone + Cyclopropylamine + Reducing agent (e.g., NaBH3CN) | 2-(Cyclopropylamino)-1-(4-fluorophenyl)ethanone | Reductive amination, mild conditions to preserve fluorine substituent |
This method allows for the direct formation of the target compound with good yields and minimal side reactions.
Alternative Synthetic Routes
Other routes involve multi-step sequences starting from halogenated intermediates or protected amino derivatives. For example, the use of 2-chloro-1-(4-fluorophenyl)ethanone as an electrophilic intermediate can be reacted with cyclopropylamine to yield the target compound via nucleophilic substitution:
| Step | Reagents & Conditions | Product | Notes |
|---|---|---|---|
| 1 | 4-Fluorobenzene + Chloroacetyl chloride, AlCl3 | 2-Chloro-1-(4-fluorophenyl)ethanone | Electrophilic substitution |
| 2 | 2-Chloro-1-(4-fluorophenyl)ethanone + Cyclopropylamine | This compound | Nucleophilic substitution, moderate temperature |
This route is advantageous for industrial scalability due to the availability of starting materials.
Industrial and Process Optimization Considerations
Industrial synthesis often requires optimization for safety, cost, and environmental impact. Continuous flow reactors have been employed to improve reaction control, heat management, and scalability. The avoidance of hazardous reagents such as diazomethane or expensive catalysts is a priority.
- Use of safer chlorination agents and milder amination conditions.
- Avoidance of expensive or toxic catalysts.
- Implementation of continuous flow to enhance yield and reduce reaction times.
Summary Table of Key Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Friedel-Crafts Acylation + Reductive Amination | 4-Fluorobenzene, Acetyl chloride, Cyclopropylamine | AlCl3, NaBH3CN or similar reducing agent | Direct, good yield, mild conditions | Requires careful control of conditions |
| Halogenated Intermediate Route | 4-Fluorobenzene, Chloroacetyl chloride, Cyclopropylamine | AlCl3, nucleophilic substitution conditions | Scalable, industrially feasible | Use of chlorinated intermediates |
| Multi-step Catalytic Route (Literature) | Various fluorinated intermediates | Chiral catalysts, borane complexes | Stereoselective, high purity | Expensive catalysts, complex steps |
Research Findings and Notes
- The reductive amination approach is the most straightforward and commonly employed method for laboratory-scale synthesis due to its simplicity and efficiency.
- Industrial processes focus on minimizing hazardous reagents and optimizing reaction steps to reduce costs.
- The presence of the fluorine atom on the phenyl ring requires careful selection of reaction conditions to avoid dehalogenation or substitution side reactions.
- Chiral catalysts and borane complexes have been explored for stereoselective synthesis of related compounds but are less common for this specific compound due to cost and complexity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(Cyclopropylamino)-1-(4-fluorophenyl)ethanone, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves a two-step process:
Formation of the cyclopropylamino intermediate : Reacting 4-fluorophenylacetic acid with cyclopropane carbonyl chloride under mild conditions (e.g., 25–40°C, THF solvent) .
Halogenation or functionalization : The intermediate undergoes further modification (e.g., bromination) to introduce the cyclopropylamino group. Optimizing stoichiometry (e.g., 1:1.2 molar ratio of acid to carbonyl chloride) and reaction time (4–6 hours) improves yield (~70–80%) and purity (>95%) .
- Key Considerations : Trace moisture can hydrolyze the carbonyl chloride, reducing efficiency. Use of anhydrous solvents and inert atmospheres is critical .
Q. How is the compound characterized structurally, and what analytical techniques are most reliable?
- Methodological Answer :
- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX programs) confirms bond angles (e.g., cyclopropane ring dihedral angles of 47.6°–63.9° with aromatic rings) and molecular packing .
- Spectroscopy :
- NMR : NMR identifies fluorine environments (δ ~ -110 ppm for 4-fluorophenyl) .
- HRMS : Exact mass (e.g., m/z 178.20 for ) validates molecular formula .
- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>98%) .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer : Stability studies show:
- Thermal Stability : Decomposition begins at 150°C (TGA data). Store below 25°C in amber vials to prevent photodegradation .
- Hydrolytic Sensitivity : The ketone group is prone to hydrolysis in acidic/basic conditions (pH <4 or >10). Use neutral buffers in biological assays .
Advanced Research Questions
Q. How does the cyclopropyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Steric Effects : The cyclopropane ring imposes angle strain (~60° bond angles), increasing susceptibility to ring-opening reactions with nucleophiles (e.g., amines, thiols). Kinetic studies (monitored via NMR) show faster reactivity compared to non-cyclopropyl analogs .
- Electronic Effects : Electron-withdrawing fluorine on the phenyl ring enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack (e.g., in Schiff base formation) .
Q. What challenges arise in crystallizing this compound, and how are they resolved?
- Methodological Answer :
- Crystallization Issues : Low melting point (~80°C) and polymorphism complicate crystal growth. Use slow evaporation in dichloromethane/hexane (1:3) at 4°C to obtain monoclinic crystals (space group ) .
- Data Collection : High-resolution synchrotron radiation (λ = 0.71073 Å) resolves weak C–H···F interactions (2.3–2.5 Å) critical for lattice stability .
Q. How can computational methods predict the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with force fields (e.g., AMBER) to model binding to cytochrome P450 enzymes. The fluorophenyl group shows π-π stacking with Phe residues (binding affinity ∆G = -8.2 kcal/mol) .
- MD Simulations : GROMACS simulations (100 ns) reveal stable hydrogen bonds between the ketone oxygen and catalytic Ser residues (occupancy >70%) .
Data Contradictions and Resolution
Q. Discrepancies in reported synthetic yields: How to reconcile conflicting data?
- Analysis : Variations in yield (60–85%) arise from:
- Purification Methods : Column chromatography (silica gel vs. reverse-phase) impacts recovery .
- Starting Material Quality : Commercial 4-fluorophenylacetic acid purity varies (90–99%), affecting stoichiometry .
- Resolution : Standardize reagents (≥98% purity) and use inline FTIR to monitor reaction progress .
Q. Divergent biological activity reports: What factors explain inconsistent enzyme inhibition results?
- Analysis :
- Solubility Differences : DMSO stock solutions (>10 mM) may precipitate in aqueous buffers, reducing effective concentration .
- Assay Conditions : Varying pH (7.4 vs. 6.5) alters protonation states of active site residues, impacting IC values .
- Resolution : Pre-saturate assay buffers with compound and validate solubility via dynamic light scattering (DLS) .
Research Applications Table
| Application | Methodology | Key Findings | Reference |
|---|---|---|---|
| Enzyme Inhibition | Fluorescence polarization assays (λex = 280 nm) | IC50 = 12.3 µM for COX-2 inhibition | |
| Crystal Engineering | Hirshfeld surface analysis (CrystalExplorer) | 15% H···F interactions stabilize lattice | |
| Metabolic Pathway Mapping | LC-MS/MS with isotopically labeled analogs | Identifies 3 major hydroxylated metabolites |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
